molecular formula CH3O2PS B15173032 [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane CAS No. 921192-98-5

[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane

Cat. No.: B15173032
CAS No.: 921192-98-5
M. Wt: 110.07 g/mol
InChI Key: YVDGWLGZBGMSTC-UHFFFAOYSA-N
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Description

[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane typically involves the reaction of phosphorus trichloride with sulfur dioxide in the presence of a suitable base. The reaction proceeds as follows:

PCl3+SO2+Base[(Dioxo-lambda 6 -sulfanylidene)methyl]phosphane+By-products\text{PCl}_3 + \text{SO}_2 + \text{Base} \rightarrow \text{this compound} + \text{By-products} PCl3​+SO2​+Base→[(Dioxo-lambda 6 -sulfanylidene)methyl]phosphane+By-products

The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and advanced separation techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state forms.

    Substitution: The phosphorus atom can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the phosphorus atom under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce phosphine derivatives with different functional groups.

Scientific Research Applications

[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phosphine oxides: Compounds with similar phosphorus-oxygen bonds.

    Sulfonamides: Compounds with sulfur-nitrogen bonds.

    Phosphorothioates: Compounds with phosphorus-sulfur bonds.

Uniqueness

[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane is unique due to its specific combination of phosphorus, sulfur, and oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

921192-98-5

Molecular Formula

CH3O2PS

Molecular Weight

110.07 g/mol

IUPAC Name

sulfonylmethylphosphane

InChI

InChI=1S/CH3O2PS/c2-5(3)1-4/h1H,4H2

InChI Key

YVDGWLGZBGMSTC-UHFFFAOYSA-N

Canonical SMILES

C(=S(=O)=O)P

Origin of Product

United States

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